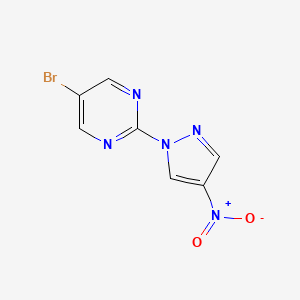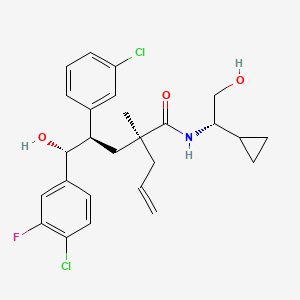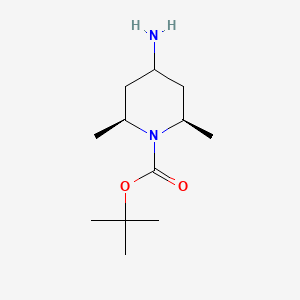
6-(Azetidin-3-yl)nicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Azetidin-3-yl)nicotinic acid is a compound that belongs to the class of nicotinic acid derivatives It features a nicotinic acid moiety substituted with an azetidine ring at the 6-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Azetidin-3-yl)nicotinic acid typically involves the introduction of the azetidine ring onto the nicotinic acid framework. One common method involves the reaction of nicotinic acid with azetidine derivatives under specific conditions. For example, nicotinic acid can be converted to its corresponding acid chloride using reagents like thionyl chloride, followed by reaction with azetidine to form the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
6-(Azetidin-3-yl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The azetidine ring can participate in substitution reactions, where functional groups are replaced by other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for converting carboxylic acids to acid chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
6-(Azetidin-3-yl)nicotinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological receptors, particularly nicotinic acetylcholine receptors.
Industry: The compound can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-(Azetidin-3-yl)nicotinic acid involves its interaction with nicotinic acetylcholine receptors. These receptors are part of the cholinergic system and play a crucial role in neurotransmission. The compound acts as a ligand, binding to the receptor and modulating its activity. This can lead to various physiological effects, including changes in neurotransmitter release and receptor desensitization .
Comparación Con Compuestos Similares
Similar Compounds
Sazetidine-A: A similar compound with a structure that includes an azetidine ring and a nicotinic acid moiety.
Nicotinic Acid Derivatives: Other derivatives of nicotinic acid that may have different substituents but share the core structure.
Uniqueness
6-(Azetidin-3-yl)nicotinic acid is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its ability to selectively interact with certain nicotinic acetylcholine receptor subtypes makes it a valuable compound for research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C9H10N2O2 |
|---|---|
Peso molecular |
178.19 g/mol |
Nombre IUPAC |
6-(azetidin-3-yl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H10N2O2/c12-9(13)6-1-2-8(11-5-6)7-3-10-4-7/h1-2,5,7,10H,3-4H2,(H,12,13) |
Clave InChI |
DLGVBZXIFRJSMC-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1)C2=NC=C(C=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


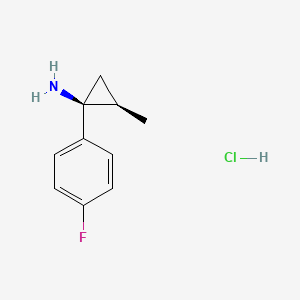
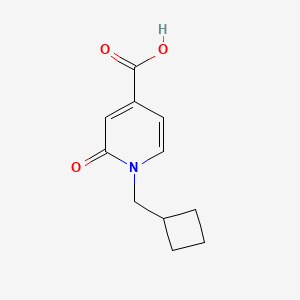


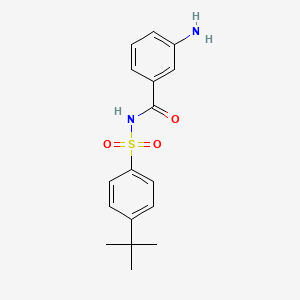
![N-(2-Cyano-3-methylbutan-2-yl)-2-((5-methyl-1H-benzo[d]imidazol-2-yl)thio)acetamide](/img/structure/B13349560.png)
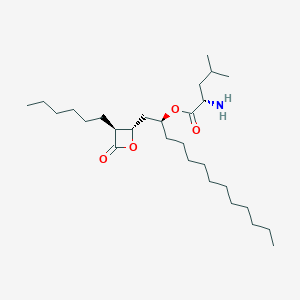
![(1S,3S,4R)-2-Azabicyclo[2.2.1]heptane-3-carbonitrile](/img/structure/B13349564.png)
